6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a pyridine ring. This compound has garnered attention due to its unique structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The molecular formula for this compound is C13H10F3N, and it features significant functional groups that contribute to its chemical reactivity and biological activity.
This compound falls under the category of trifluoromethylated heterocycles, specifically pyridine derivatives. Trifluoromethyl groups are known for enhancing the lipophilicity and metabolic stability of organic molecules, making them valuable in pharmaceutical development. The synthesis of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.
The synthesis of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol can be accomplished using several methods:
The reaction conditions typically involve the use of solvents like dimethylformamide or ethylene glycol at elevated temperatures (80 °C or higher). The purification of the final product is usually conducted via chromatographic techniques such as silica gel chromatography or crystallization methods to ensure high purity levels.
The molecular structure of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol features:
The compound's structural formula can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups and confirm the structure.
6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol participates in various chemical reactions:
The mechanism of action for 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol primarily involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes effectively. Once inside, it may inhibit specific enzyme activities or alter receptor functions, which is crucial for its potential therapeutic applications.
Quantitative data regarding boiling point, density, and refractive index may vary based on experimental conditions but are essential for practical applications in synthesis and formulation.
6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol has diverse applications across various scientific fields:
The integration of trifluoromethyl groups into pharmaceuticals has evolved from serendipitous discovery to rational design over six decades. Early TFM-containing drugs emerged in the mid-20th century, with Lehmann's pioneering work (1958) demonstrating that para-trifluoromethyl substitution on phenolic rings enhanced serotonin uptake inhibition by 6-fold compared to non-fluorinated analogs [3]. This observation catalyzed systematic exploration of TFM effects on bioactivity. The 1990s marked a turning point with the development of synthetic methodologies enabling precise TFM incorporation, including Suzuki-Miyaura coupling, electrophilic trifluoromethylation, and asymmetric trifluoromethylation [3]. These advances facilitated the rational design of biaryl-TFM architectures, where the TFM group's strong electron-withdrawing nature (-I effect) and high lipophilicity (π-hydrophobicity parameter = 0.88) proved advantageous for optimizing drug-target interactions [3].
Table 1: Evolution of Key Trifluoromethyl-Substituted Biaryl Pharmaceuticals
Drug (Approval Year) | Structure | Therapeutic Target | Role of TFM Group |
---|---|---|---|
Celecoxib (1999) | Pyrazole-biaryl | COX-2 inhibitor | Enhanced selectivity and metabolic stability |
Daclatasvir (2015) | Biaryl-carbazole | NS5A replicase (HCV) | Improved cell permeability and viral inhibition |
Ubrogepant (2019) | Piperidine-pyridine | CGRP receptor | Increased receptor binding affinity (Ki = 0.07 nM) |
Alpelisib (2019) | Pyridine-thiazole | PI3Kα | Crucial for nanomolar inhibition of PI3K-dependent Akt activation |
The biaryl-TFM motif gained prominence through drugs like celecoxib (COX-2 inhibitor, 1999), where the TFM group contributed to enhanced selectivity and metabolic stability [3]. In oncology, ponatinib (2012) utilizes a TFM-substituted imidazo[1,2-b]pyridazine core to overcome the T315I "gatekeeper" mutation in BCR-ABL1 by exploiting halogen bonding interactions with the kinase hinge region [5]. The TFM group in ponatinib occupies a hydrophobic pocket while its fluorine atoms engage in orthogonal dipolar interactions, enabling inhibition where first- and second-generation TKIs failed [5]. Similarly, alpelisib (PI3Kα inhibitor, 2019) incorporates a 3-(trifluoromethyl)pyridin-2-yl moiety critical for achieving double-digit nanomolar inhibition of PI3K-dependent Akt activation [3]. The progression from early TFM phenols to complex biaryl heterocycles illustrates a design paradigm where the TFM group transitions from a passive lipophilic substituent to an active participant in target engagement.
The pyridin-3-ol heterocycle represents a versatile pharmacophore with dual functionality: the pyridine nitrogen acts as a hydrogen bond acceptor, while the ortho-hydroxyl group serves as a hydrogen bond donor, enabling bidentate interactions with biological targets. This motif features prominently in FDA-approved drugs, with pyridine-containing compounds constituting approximately 14% of nitrogen heterocyclic pharmaceuticals [6]. The 3-hydroxy configuration specifically imparts metabolic advantages over other isomers, as demonstrated by the antiviral delavirdine and the Alzheimer's therapeutic tacrine, where the hydroxyl group mitigates oxidative metabolism [6].
Table 2: Biologically Active Compounds Featuring Pyridin-3-ol and Related Motifs
Compound | Biological Target | Key Structural Features | Bioactivity Enhancement |
---|---|---|---|
6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | Undisclosed kinase | Biaryl axis with meta-TFM | Optimized logP (3.55) and permeability |
Tacrine | Acetylcholinesterase | 1-Amino-3-hydroxy substitution | Improved brain penetration |
Crizotinib | ALK/ROS1 kinases | 2-Aminopyridine core | Enhanced target affinity (IC50 < 50 nM) |
DAAO Inhibitors (e.g., US10463663B2) | D-amino acid oxidase | 6-Arylpyridazin-3-ol | Increased potency through TFM halogen bonding |
In the context of biaryl systems, the 6-arylpyridin-3-ol architecture provides optimal vectoring for pharmacophore placement. When combined with a meta-trifluoromethylphenyl group, as in 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol, the resulting molecule exhibits superior membrane permeability compared to non-fluorinated analogs. This enhancement arises from the TFM group's ability to increase lipophilicity (cLogP ≈ 3.3–3.55) while maintaining moderate polarity [7]. The hydroxyl group's position ortho to the nitrogen creates an intramolecular hydrogen bond that stabilizes a pseudo-planar conformation, facilitating deeper penetration into hydrophobic binding pockets [6]. In kinase inhibitors, this scaffold enables simultaneous engagement with the hinge region (via pyridine N) and allosteric sites (via TFM), as evidenced by DAAO inhibitors where 6-arylpyridazin-3-ol analogs achieve submicromolar activity through TFM-mediated hydrophobic contacts [8].
Chemoinformatic analysis reveals the 6-arylpyridin-3-ol scaffold occupies a strategic position in drug-like chemical space. According to FDA drug databases, approximately 60% of pyridine-containing pharmaceuticals feature monosubstitution, with the 3-position being the most frequent site for functionalization [6]. Substituent analysis indicates that electron-withdrawing groups (EWGs) at the aryl meta-position, particularly trifluoromethyl (34%) and trifluoromethoxy (19%), dominate bioactive analogs, reflecting a preference for balanced lipophilicity and electronic effects [3] [6].
Table 3: Chemoinformatic Profile of 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol and Analogs
Parameter | 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol | Pyridine Drug Averages | Rule-of-Five Compliance |
---|---|---|---|
Molecular Weight (g/mol) | 239.20 | 305.7 | Yes (<500) |
cLogP | 3.55 | 2.1 | Borderline (<5) |
H-Bond Donors | 1 | 1.8 | Yes (≤5) |
H-Bond Acceptors | 2 | 4.3 | Yes (≤10) |
Topological PSA (Ų) | 41.5 | 74.3 | Yes (<140) |
Rotatable Bonds | 2 | 4.5 | Yes (≤10) |
Calculated properties for 6-[3-(Trifluoromethyl)phenyl]pyridin-3-ol (C₁₂H₈F₃NO) show a molecular weight of 239.20 g/mol and topological polar surface area (tPSA) of 41.5 Ų, favoring membrane permeability [7]. Its consensus LogP value of 3.55 positions it within the optimal range for oral bioavailability, though near the upper limit defined by Lipinski's rule [7]. ADME predictions indicate moderate water solubility (~8.88 × 10⁻⁴ mg/mL) and low gastrointestinal absorption, suggesting potential utility in CNS targets where blood-brain barrier penetration is less critical [7]. The scaffold's versatility is evidenced by its presence in diverse therapeutic contexts: in chromeno[2,3-b]pyridines, it contributes to anti-inflammatory activity similar to amlexanox, while trifluoromethylpyrazole hybrids exhibit enhanced target affinity through complementary hydrophobic contacts [7] [10]. Bioavailability radar analysis confirms this scaffold occupies favorable physicochemical space for drug development, with minor optimization potential in polarity and saturation parameters [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3